- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

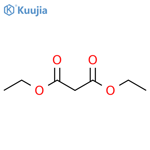

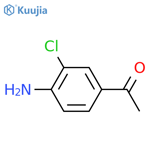

Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)

![1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one structure](https://ko.kuujia.com/scimg/cas/97760-76-4x500.png)

97760-76-4 structure

상품 이름:1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

CAS 번호:97760-76-4

MF:C9H7ClF3NO

메가와트:237.60619187355

MDL:MFCD09907719

CID:840861

PubChem ID:13355511

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 화학적 및 물리적 성질

이름 및 식별자

-

- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone

- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone

- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON

- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon

- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone

- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-

- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE

- (trifluoromethyl)acetophenone

- PubChem10184

- KSC679K0L

- 4'-Amino-3'-chloro-5'-

- 3'-chloro-4'-Amino-5

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

- BCP17332

- AKOS015841054

- MFCD09907719

- DTXSID70538087

- CL8660

- DB-016052

- SCHEMBL5166345

- DS-17663

- GVPVKKWXJXESIC-UHFFFAOYSA-N

- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone

- 97760-76-4

- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

-

- MDL: MFCD09907719

- 인치: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3

- InChIKey: GVPVKKWXJXESIC-UHFFFAOYSA-N

- 미소: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1

계산된 속성

- 정밀분자량: 237.01700

- 동위원소 질량: 237.0168260g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 5

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 1

- 복잡도: 256

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.4

- 토폴로지 분자 극성 표면적: 43.1

실험적 성질

- 밀도: 1.408

- 융해점: 132-134 ºC

- 비등점: 288.415°C at 760 mmHg

- 플래시 포인트: 128 ºC

- PSA: 43.09000

- LogP: 3.72480

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Keep in dark place,Inert atmosphere,2-8°C

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 세관 데이터

- 세관 번호:2922399090

- 세관 데이터:

?? ?? ??:

2922399090개요:

2922399090 기타 아미노알데히드\아미노케톤과 그 소금 (아미노퀴논과 그 소금을 포함하며 산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

요약:

2922399090 기타 아미노알데히드, 아미노케톤, 아미노퀴논은 하나 이상의 산소관능단을 함유한 경우는 제외한다.그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB481647-5 g |

4'-Amino-3'-chloro-5'-trifluoromethylacetophenone; . |

97760-76-4 | 5g |

€353.10 | 2023-04-20 | ||

| Ambeed | A220118-100mg |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 97% | 100mg |

$19.0 | 2025-02-27 | |

| Alichem | A013027147-1g |

4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |

97760-76-4 | 97% | 1g |

$1564.50 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-100MG |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 100MG |

¥ 99.00 | 2023-04-12 | |

| Chemenu | CM256041-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

$273 | 2022-06-09 | |

| Fluorochem | 211646-1g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 1g |

£45.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112309-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

¥2140.00 | 2024-04-23 | |

| TRC | A603575-250mg |

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |

97760-76-4 | 250mg |

$ 414.00 | 2023-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-5G |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 5g |

¥ 1,445.00 | 2023-04-12 | |

| 1PlusChem | 1P00IKFY-1g |

Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]- |

97760-76-4 | 97% | 1g |

$48.00 | 2025-03-01 |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt

2.1 Solvents: Toluene ; 8 h, reflux

3.1 Solvents: Dimethylformamide ; 6 h, 150 °C

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

4.2 Reagents: Acetic acid ; pH 7 - 8, cooled

4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Solvents: Toluene ; 8 h, reflux

3.1 Solvents: Dimethylformamide ; 6 h, 150 °C

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

4.2 Reagents: Acetic acid ; pH 7 - 8, cooled

4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

참조

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 3

반응 조건

1.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

1.2 0.5 h, reflux; 2 h, reflux

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 0.5 h, reflux; 2 h, reflux

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

참조

- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781

Synthetic Routes 4

반응 조건

1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

참조

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 5

반응 조건

1.1 Solvents: Dimethylformamide ; 6 h, 150 °C

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

2.2 Reagents: Acetic acid ; pH 7 - 8, cooled

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

2.2 Reagents: Acetic acid ; pH 7 - 8, cooled

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

참조

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 6

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

1.2 Reagents: Acetic acid ; pH 7 - 8, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 Reagents: Acetic acid ; pH 7 - 8, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

참조

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 7

반응 조건

참조

- Synthesis of further amino-halogen-substituted phenyl aminoethanols, Arzneimittel-Forschung, 1984, , 1612-24

Synthetic Routes 8

반응 조건

1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

참조

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 9

반응 조건

1.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.1 Reagents: Thionyl chloride ; 2 h, reflux

2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

2.2 0.5 h, reflux; 2 h, reflux

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.1 Reagents: Thionyl chloride ; 2 h, reflux

2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

2.2 0.5 h, reflux; 2 h, reflux

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

참조

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterol, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 10

반응 조건

1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

참조

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 11

반응 조건

1.1 Solvents: Toluene ; 8 h, reflux

2.1 Solvents: Dimethylformamide ; 6 h, 150 °C

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

3.2 Reagents: Acetic acid ; pH 7 - 8, cooled

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Solvents: Dimethylformamide ; 6 h, 150 °C

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

3.2 Reagents: Acetic acid ; pH 7 - 8, cooled

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

참조

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE

- 1,3-diethyl propanedioate

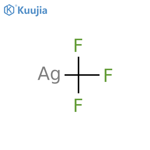

- SILVER, (TRIFLUOROMETHYL)-

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

- 4-Iodo-2-trifluoromethylaniline

- 1-(4-amino-3-chloro-phenyl)ethanone

- 4-amino-3-(trifluoromethyl)benzoic acid

- trimethyl(trifluoromethyl)silane

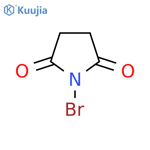

- N-Bromosuccinimide

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

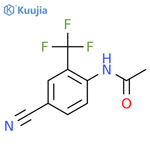

- N-4-Cyano-2-(trifluoromethyl)phenylacetamide

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 관련 문헌

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one) 관련 제품

- 1286721-00-3(2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester)

- 1209889-90-6(N-2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl-5-fluoro-2-methoxybenzene-1-sulfonamide)

- 1783364-92-0(3-amino-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-5-carboxylic acid)

- 1936011-16-3(4-2-(methylsulfanyl)ethyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

- 923152-47-0(8-{3-(4-chlorophenyl)aminopropyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1255634-46-8(4-[(4-Trifluoromethyl)phenyl]-pyridine-2-carboxylic acid)

- 5534-09-8(Beclometasone Dipropionate)

- 1248437-13-9(2-fluoro-5-(1-methyl-1H-1,2,4-triazol-5-yl)aniline)

- 1261021-17-3(methyl 4-{2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate)

- 1261485-95-3(2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyridine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:97760-76-4)1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

순결:99%

재다:5g

가격 ($):198.0